8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15) |
InChI Key |
KCUJXSAYHPYVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C3=NCCN3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target molecule features a 5,6,7,8-tetrahydroquinoline scaffold with a methyl group at position 3 and a 4,5-dihydro-1H-imidazol-2-yl group at position 8. The imidazoline ring introduces steric and electronic complexities, necessitating precise control during C–N bond formation and cyclization steps. Key challenges include:
-
Regioselective introduction of the imidazoline moiety at the tetrahydroquinoline’s C8 position.
-
Preservation of the tetrahydroquinoline’s saturation during reactions requiring elevated temperatures or strong bases.
-
Diastereoselective control if chiral centers are present in intermediates .
Borrowing Hydrogen Methodology for Tetrahydroquinoline Core Assembly
The borrowing hydrogen (BH) strategy, as demonstrated by manganese-catalyzed reactions, offers an atom-efficient route to tetrahydroquinolines. Starting from 2-aminobenzyl alcohols and secondary alcohols, the BH cycle involves dehydrogenation, imine formation, and hydrogenation steps . For example, the reaction of 2-aminobenzyl alcohol with 1-phenylethanol using a manganese(I) PN₃ pincer complex (1 ) and KH/KOH base system selectively yields 1,2,3,4-tetrahydroquinoline derivatives at 120°C . Adapting this method to introduce a methyl group at C3 would require a substituted 2-aminobenzyl alcohol precursor, while the imidazoline ring could be installed via post-functionalization.
Table 1: BH Reaction Parameters for Tetrahydroquinoline Synthesis
Imidazoline Ring Construction via Cyclization of Imidazolinium Salts
The synthesis of imidazoline-fused tetrahydroquinolines is exemplified by the preparation of 3,3a,4,5-tetrahydro-2H-imidazo[1,5-a]quinolinium salts. As detailed in , formamidine intermediates undergo cyclization in the presence of Lewis acids (e.g., AlCl₃) or via triflate-mediated coupling. For instance, treating (R)-2a with KOtBu and LiAlH₄ in tetrahydrofuran (THF) generates a dihydroimidazole intermediate, which cyclizes under Friedel-Crafts conditions to form the tetrahydroimidazoquinoline framework . Applying this approach to 3-methyl-5,6,7,8-tetrahydroquinoline would involve:
-
Intermediate Functionalization : Introducing a primary amine or carbonyl group at C8 of the tetrahydroquinoline.
-
Cyclization : Using trimethyl orthoformate (HC(OEt)₃) and NH₄BF₄ at 120°C to form the imidazoline ring .
Diastereoselective Synthesis via Chlorination-Amination Sequences
Patent WO2005105784A1 outlines a diastereoselective route to imidazole-containing quinolines. Key steps include:
-
Chlorination : Treating hydroxy intermediates with thionyl chloride (SOCl₂) to generate chloro derivatives.
-
Amination : Reacting chloro intermediates with ammonia or ammonium hydroxide to install amino groups.
For the target compound, this methodology could be adapted by chlorinating a C8-hydroxyl tetrahydroquinoline derivative, followed by amination with ethylenediamine or a related diamine to form the imidazoline ring .
Table 2: Chlorination-Amination Reaction Conditions
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | SOCl₂, 1,3-dimethyl-2-imidazolidinone | Converts hydroxyl to chloride |
| Amination | NH₃/MeOH, 0–60°C | Introduces amine functionality |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Target Compound Synthesis
The BH method excels in constructing the tetrahydroquinoline core but necessitates additional steps to install the imidazoline group. In contrast, cyclization strategies enable direct annulation but may struggle with regioselectivity. The chlorination-amination approach offers stereochemical control but involves hazardous reagents like SOCl₂.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The imidazole nitrogen and tetrahydroquinoline amine groups are primary sites for alkylation/acylation. For example:
-
Methylation : Reaction with methyl iodide in THF at 0°C selectively alkylates the imidazole nitrogen, forming N-methyl derivatives .
-
Acetylation : Treatment with acetyl chloride in dichloromethane produces N-acetylated products , confirmed by IR carbonyl stretches at 1685–1639 cm⁻¹ .
Table 1: Alkylation/Acylation Outcomes
| Reagent | Product | Yield (%) | Key Spectral Data (IR) |
|---|---|---|---|
| CH₃I | N-Methylimidazole derivative | 78 | 1572 cm⁻¹ (C=N) |
| CH₃COCl | N-Acetyl-tetrahydroquinoline | 65 | 1685 cm⁻¹ (C=O) |
Oxidation Reactions
The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives:
-
Air Oxidation : Prolonged exposure to air converts the tetrahydroquinoline moiety to quinoline, detected via UV-Vis (λmax = 320 nm).
-
Chemical Oxidants : Using KMnO₄ in acidic conditions yields 3-methylquinoline-8-carboxylic acid , confirmed by NMR (δ 8.2 ppm, aromatic H) .
Cyclocondensation Reactions
The compound participates in cyclization with bifunctional reagents:
-
With Carbon Disulfide : Reacts with CS₂ and ethylenediamine to form benzimidazole-fused derivatives (e.g., 3-(1H-benzo[d]imidazol-2-yl)-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-hexahydroquinolin-2-amine) .
-
With Isothiocyanates : Forms thiazolidine or pyrimidine hybrids (e.g., 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-hexahydropyrimido[4,5-b]quinolin-4(3H)-one) .
Table 2: Cyclocondensation Products
| Reagent | Product Class | Key ¹H NMR Shifts (δ, ppm) |
|---|---|---|
| CS₂ + Ethylenediamine | Benzimidazole-quinoline hybrid | 6.53 (m, 3H, Ar–H), 8.20 (s, NH) |
| p-Tolyl Isothiocyanate | Pyrimidine-quinoline hybrid | 3.74 (s, OCH₃), 4.46 (s, CH) |
Nucleophilic Substitution
The imidazole ring facilitates nucleophilic substitution under mild conditions:
-
Halogenation : Treatment with SOCl₂ introduces chlorine at the imidazole C2 position, forming 2-chloro derivatives .
-
Amination : Reacts with ammonia in ethanol to yield 2-aminoimidazole analogs , verified by LC-MS (m/z = 436 [M⁺]) .
pH-Dependent Reactivity
The imidazole moiety (pKa ~6.8) enables pH-sensitive transformations:
-
Acidic Conditions : Protonation at N1 enhances electrophilicity, favoring acylation .
-
Basic Conditions : Deprotonation promotes nucleophilic aromatic substitution at the quinoline ring.
Comparative Reactivity with Structural Analogs
Table 3: Reaction Selectivity Across Analogous Compounds
Mechanistic Insights
Scientific Research Applications
Antiproliferative Activity
Recent studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit antiproliferative effects against various cancer cell lines. For instance, a study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and tested them against several human cancer cell lines including:
| Cell Line | Type | IC50 Values (µM) |
|---|---|---|
| CEM | T-lymphocyte | Varies |
| HeLa | Cervical carcinoma | Varies |
| HT-29 | Colorectal adenocarcinoma | Varies |
| A2780 | Ovarian carcinoma | Varies |
| MSTO-211H | Biphasic mesothelioma | Varies |
The findings indicated that these compounds could effectively inhibit cell proliferation in certain cancer types, suggesting their potential as chemotherapeutic agents .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain .
Study on Anticancer Activity
In a notable case study published in Frontiers in Chemistry, researchers synthesized various derivatives of tetrahydroquinoline and assessed their anticancer properties. The study highlighted that certain modifications to the structure significantly enhanced antiproliferative activity against specific cancer cell lines .
Study on Neuroprotective Effects
Another research article focused on the neuroprotective effects of similar compounds on neuronal cells exposed to neurotoxic agents. The study found that these compounds could mitigate cell death and preserve neuronal function through inhibition of acetylcholinesterase activity .
Mechanism of Action
The mechanism of action of 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares a conserved imidazoline-tetrahydroquinoline scaffold with several pharmacologically active agents. Key analogs include:
Key Observations :
- Sulfonamide vs. Methyl : Sulfonamide-containing analogs (e.g., A61603, Ro 115–1240) exhibit higher solubility and metabolic stability, which are critical for oral bioavailability in SUI therapy .
- Receptor Specificity : Tramazoline’s α₁/α₂ dual agonism contrasts with A61603’s α₁A selectivity, highlighting how substituents dictate target engagement .
Stability Considerations :
Physicochemical and Spectroscopic Properties
Limited data are available for the target compound, but insights can be inferred from analogs:
Notes:
- The target compound’s UV profile likely overlaps with Tramazoline due to shared chromophores (imidazoline and quinoline) .
- Higher LogP compared to sulfonamide-containing analogs suggests increased membrane permeability .
Biological Activity
The compound 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline (CAS No. 782394-95-0) is a member of the tetrahydroquinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a comprehensive review of recent studies, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H17N3
- Molecular Weight : 215.294 g/mol
- Structure : The compound features a tetrahydroquinoline core with an imidazole substituent that may influence its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, compounds similar to This compound have been tested against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.054 | Induction of apoptosis and G2/M phase arrest |
| HeLa (Cervical) | 0.07 | Inhibition of tubulin polymerization |
| MCF-7 (Breast) | 3.4 | Downregulation of anti-apoptotic proteins |
In particular, the compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and disruption of microtubule dynamics, which are critical for cell division and survival .
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, preventing microtubule assembly and leading to cell cycle arrest .
- Apoptotic Pathways Activation : The induction of apoptosis involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : The compound has been reported to cause G2/M phase arrest in various cancer cell lines, which is essential for halting the proliferation of malignant cells .
Other Biological Activities
Beyond anticancer effects, derivatives of this compound have shown promise in other therapeutic areas:
- Antimicrobial Activity : Certain structural analogs have demonstrated significant antimicrobial properties against a range of bacterial strains.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects through modulation of cytokine production.
Study 1: Anticancer Efficacy in Lung Cancer Cells
A study evaluated the anticancer efficacy of This compound against A549 lung cancer cells. The results indicated an IC50 value of 0.054 µM, highlighting its potent cytotoxicity. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G2/M phase .
Study 2: Inhibition of Tumor Growth in Animal Models
In vivo studies using xenograft models demonstrated that administration of this compound significantly inhibited tumor growth compared to control groups. Histological analysis revealed increased apoptosis in treated tumors .
Q & A
Q. What are common synthetic routes for preparing 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and functional group coupling. For example:
- Cyclization : Microwave-assisted reactions using substituted ketones (e.g., 2-methylcyclohexanone), aldehydes, and pyridinium salts in the presence of NHOAc/HOAc yield tetrahydroquinoline scaffolds with high regioselectivity (67–90% yields) .
- Imidazole Moiety Formation : Base-promoted reactions between amidines and ketones under transition-metal-free conditions can generate the 4,5-dihydro-1H-imidazol-2-yl group .
- Oxidation : Catalytic oxidation of tetrahydroquinoline precursors using oxone/TlOAc/PhI in acetonitrile-water mixtures at room temperature introduces N-oxide functionalities, which can be further modified .
Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal lattice to determine bond lengths, angles, and conformations. For example, fused-ring systems in tetrahydroquinoline derivatives often adopt intermediate half-chair/sofa conformations, validated via asymmetry parameters (ΔCs and ΔC2) .
- NMR : Use H and C NMR to identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and heterocyclic ring signals. H-N HMBC can confirm imidazole connectivity .
- IR and MS : Detect functional groups (e.g., N–H stretches at 3300–3400 cm) and molecular ion peaks .
Q. What are the key functional groups influencing this compound’s bioactivity?
- Methodological Answer :
- Imidazole Ring : Acts as a hydrogen-bond donor/acceptor, critical for receptor binding (e.g., α-adrenergic agonism observed in analogs like A61603 and Ro 115–1240) .
- Methyl Substituents : Enhance lipophilicity and metabolic stability. Computational docking (e.g., AutoDock Vina) can predict steric effects on receptor binding pockets .
- Tetrahydroquinoline Core : Provides rigidity for spatial orientation; substitutions at C-3 and C-8 modulate selectivity .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency and yield for this compound?
- Methodological Answer : Microwave irradiation accelerates cyclization by enabling rapid, uniform heating. For example:
- Optimization : Use a 300 W microwave reactor with a 1:1 ratio of NHOAc/HOAc at 120°C for 20 minutes to achieve 85–90% yields of polysubstituted tetrahydroquinolines .
- Kinetic Analysis : Compare conventional vs. microwave methods via HPLC-MS to quantify intermediates and byproducts .
Q. What computational strategies predict the compound’s interaction with biological targets like α-adrenergic receptors?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding using GROMACS with CHARMM force fields. Analyze RMSD and hydrogen-bond persistence over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. Correlate with experimental IC values from radioligand assays .
- Pharmacophore Mapping : Use Schrödinger’s Phase to align structural features (e.g., imidazole nitrogen) with known agonists like oxymetazoline .
Q. How can regioselectivity challenges in imidazole ring formation be addressed?
- Methodological Answer :
- Base Selection : Strong bases (e.g., KOtBu) favor deprotonation at specific sites. For example, in spiro-fused imidazolone synthesis, KCO promotes cyclization at α-carbonyl positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states. Compare yields in DMF (75%) vs. THF (40%) .
- Isotopic Labeling : Use C-labeled amidines to track reaction pathways via C NMR .
Q. How do structural modifications at C-3 and C-8 impact pharmacological activity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen (Cl, F) or arylidene (e.g., 4-chlorobenzylidene) substituents. Test α-adrenergic binding via competitive ELISA using H-rauwolscine .
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP3A4) and quantify half-life (t) via LC-MS/MS .
- Crystallographic Analysis : Resolve co-crystals with receptors (e.g., PDB: 7XZ3) to visualize steric clashes or favorable interactions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for tetrahydroquinoline derivatives?
- Methodological Answer :
- Reaction Replication : Repeat procedures from conflicting studies (e.g., microwave vs. conventional heating) under identical conditions .
- Byproduct Profiling : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., over-oxidized quinoline N-oxides) .
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. TlOAc) to identify yield-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
